Ethyl 4-formylbenzoate Ethyl 4-formylbenzoate
Brand Name: Vulcanchem
CAS No.: 6287-86-1
VCID: VC20866810
InChI: InChI=1S/C10H10O3/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-7H,2H2,1H3
SMILES: CCOC(=O)C1=CC=C(C=C1)C=O
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol

Ethyl 4-formylbenzoate

CAS No.: 6287-86-1

Cat. No.: VC20866810

Molecular Formula: C10H10O3

Molecular Weight: 178.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-formylbenzoate - 6287-86-1

Specification

CAS No. 6287-86-1
Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
IUPAC Name ethyl 4-formylbenzoate
Standard InChI InChI=1S/C10H10O3/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-7H,2H2,1H3
Standard InChI Key BHYVHYPBRYOMGC-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)C=O
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)C=O

Introduction

Chemical Identity and Structure

Ethyl 4-formylbenzoate (CAS No. 6287-86-1) is an organic compound with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol. Structurally, it consists of a benzene ring with an ethyl ester group and a formyl group at para positions. This arrangement of functional groups gives the compound its distinctive reactivity profile and synthetic utility .

The compound is also known by several synonyms including:

  • NSC 12007

  • Butafenacil Impurity 6

  • p-Carbethoxybenzaldehyde

  • p-(Ethoxycarbonyl)benzaldehyde

  • Terephthaldehydic acid ethyl ester

  • Benzoic acid, 4-formyl-, ethyl ester

Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₀O₃
Molecular Weight178.18 g/mol
Melting Point138-140°C
Boiling Point142°C (at 13 Torr)
Density1.145±0.06 g/cm³ (Predicted)
Storage ConditionsUnder inert gas (nitrogen or argon) at 2-8°C
FDA UNII5DS86BZT5W
Physical StateSolid at room temperature

These physical properties indicate that ethyl 4-formylbenzoate is a solid at room temperature with a relatively high melting point. The recommended storage conditions (under inert gas at low temperatures) suggest potential sensitivity to oxidation or degradation under ambient conditions .

Synthesis Methods

Synthesis of Related Derivatives

The synthesis of compounds structurally related to ethyl 4-formylbenzoate provides valuable insights into potential preparation methods. For instance, 2-oxo-2-(arylamino)ethyl 4-formylbenzoates were synthesized by reacting the potassium salt of p-formylbenzoic acid with 2-chloro-N-aryl-acetamides in DMF at reflux .

The general procedure involves:

  • Formation of the potassium salt of p-formylbenzoic acid by reacting p-formylbenzoic acid with potassium hydroxide in ethanol

  • Evaporation of ethanol and dissolution of the potassium salt in DMF

  • Addition of the appropriate chloro-compound and heating the reaction mixture

  • Cooling, precipitation, filtration, and recrystallization

This synthetic approach demonstrates the versatility of p-formylbenzoic acid as a key intermediate in the synthesis of ethyl 4-formylbenzoate and its derivatives.

Chemical Reactivity

Functional Group Reactivity

Ethyl 4-formylbenzoate contains two reactive functional groups:

  • Ester Group: Capable of undergoing hydrolysis, transesterification, reduction, and amidation reactions.

  • Formyl Group: Highly reactive toward nucleophiles, capable of undergoing oxidation, reduction, and various condensation reactions.

The presence of both groups in the same molecule, particularly in a para arrangement, creates unique reactivity patterns that make this compound valuable in organic synthesis.

Spectroscopic Characterization

The structural characterization of ethyl 4-formylbenzoate and its derivatives can be performed using various spectroscopic techniques. For instance, in derivatives of this compound:

  • IR Spectroscopy: Shows characteristic bands for carbonyl groups (ester and aldehyde) typically in the range of 1700-1750 cm⁻¹

  • ¹H NMR Spectroscopy: The formyl proton appears as a singlet at around 10.10 ppm, while the -OCH₂- protons of the ethyl ester group appear at approximately 4.95 ppm

  • Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns characteristic of the compound's structure

Applications in Organic Synthesis

Synthesis of Heterocyclic Compounds

One of the most significant applications of ethyl 4-formylbenzoate is in the synthesis of heterocyclic compounds with potential biological activities. The formyl group serves as a key reactive center for various condensation reactions.

For example, derivatives of ethyl 4-formylbenzoate have been used in multi-component reactions to synthesize complex heterocyclic systems such as:

Table 2: Heterocyclic Compounds Synthesized from Ethyl 4-formylbenzoate Derivatives

Reaction ComponentsProduct TypeReaction ConditionsYield
2-oxo-2-(arylamino)ethyl 4-formylbenzoate, malononitrile, pyrazolonePyrano[2,3-c]pyrazole derivativesEthanol at reflux, pyridine catalyst70-85%
2-oxo-2-(arylamino)ethyl 4-formylbenzoate, malononitrile, 4-hydroxy-2H-chromen-2-onePyrano[3,2-c]chromene derivativesPyridine at reflux85-95%

These multi-component reactions demonstrate the versatility of ethyl 4-formylbenzoate derivatives in constructing complex molecular architectures efficiently .

Synthesis of Biologically Active Compounds

The ability of ethyl 4-formylbenzoate to participate in diverse reactions makes it valuable for the synthesis of compounds with potential biological activities. The heterocyclic systems derived from this compound often exhibit pharmacological properties, including:

  • Pyrano[2,3-c]pyrazole derivatives: These compounds have been investigated for various biological activities including antimicrobial, anti-inflammatory, and anticancer properties

  • Pyrano[3,2-c]chromene derivatives: Known for their potential as antimicrobial and antitumor agents

Structure-Reactivity Relationships

Electronic Effects

The electronic properties of ethyl 4-formylbenzoate significantly influence its reactivity:

  • The ester group (electron-withdrawing) enhances the electrophilicity of the formyl carbon, making it more reactive toward nucleophiles

  • The para arrangement of the functional groups allows for electronic communication across the benzene ring, influencing reactivity patterns

  • The combined electron-withdrawing effect of both groups makes the aromatic ring electron-deficient, affecting its participation in electrophilic aromatic substitution reactions

Conformational Analysis

The conformation of ethyl 4-formylbenzoate plays a role in its reactivity and properties:

  • The ester group typically adopts a planar conformation with respect to the aromatic ring, maximizing conjugation

  • The formyl group also prefers a conformation where its π-orbitals can align with those of the aromatic ring

  • These conformational preferences influence intermolecular interactions and crystal packing, affecting physical properties like melting point

Research Applications

Current research involving ethyl 4-formylbenzoate focuses primarily on its utility as a synthetic intermediate. The compound's reactivity profile makes it particularly valuable in:

  • Development of new synthetic methodologies for heterocyclic compounds

  • Design and synthesis of potential pharmaceutical agents

  • Structure-activity relationship studies of bioactive compounds

Research by Hammad et al. (2023) demonstrated the utility of ethyl 4-formylbenzoate derivatives in synthesizing novel heterocyclic compounds with potential biological activities. They successfully employed these derivatives in multi-component reactions to create complex molecular architectures with high efficiency .

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